L-Selenocystine L-Selenocystine Selenocystine, L- is used as a building block in biologically active selenol compounds.
Brand Name: Vulcanchem
CAS No.: 29621-88-3
VCID: VC0542931
InChI: InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
SMILES: C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
Molecular Formula: C6H12N2O4Se2
Molecular Weight: 334.11 g/mol

L-Selenocystine

CAS No.: 29621-88-3

Cat. No.: VC0542931

Molecular Formula: C6H12N2O4Se2

Molecular Weight: 334.11 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-Selenocystine - 29621-88-3

Specification

CAS No. 29621-88-3
Molecular Formula C6H12N2O4Se2
Molecular Weight 334.11 g/mol
IUPAC Name (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid
Standard InChI InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
Standard InChI Key JULROCUWKLNBSN-IMJSIDKUSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N
SMILES C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
Canonical SMILES C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

L-Selenocystine is the dimeric form of selenocysteine, formed via an oxidative coupling of two selenocysteine molecules. The resulting diselenide bridge (-Se-Se-) replaces the disulfide bond (-S-S-) found in cystine, conferring distinct electronic and reactivity profiles. X-ray crystallographic data reveal a C-Se-Se-C dihedral angle of approximately 68° in optimized structures, closely mirroring the geometry of L-cystine . Quantum chemical calculations confirm a Se-Se bond length of 2.32–2.33 Å, consistent with median values observed in crystallographic databases .

Table 1: Key Physicochemical Properties of L-Selenocystine

PropertyValueSource
CAS Number29621-88-3
Molecular FormulaC6H12N2O4Se2\text{C}_6\text{H}_{12}\text{N}_2\text{O}_4\text{Se}_2
Molecular Weight334.091 g/mol
Melting Point224.5–229.5°C
Boiling Point538.6°C at 760 mmHg
Se-Se Bond Length2.32–2.33 Å

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) studies of L-selenocystine’s 77Se^{77}\text{Se} chemical shift tensor provide insights into its electronic environment. Isotropic shifts (δiso\delta_{\text{iso}}) range from 570–590 ppm, with span values (Ω=δ11δ33\Omega = \delta_{11} - \delta_{33}) exceeding 800 ppm, reflecting substantial anisotropy in selenium’s magnetic environment . Density functional theory (DFT) simulations corroborate experimental findings, demonstrating that substituent effects and protonation states alter δiso\delta_{\text{iso}} by 10–20 ppm, while dihedral angle variations exert minimal influence .

Biosynthesis and Biological Roles

Selenocysteine Incorporation

L-Selenocystine originates from the oxidation of selenocysteine, the 21st proteinogenic amino acid. Selenocysteine is cotranslationally inserted into selenoproteins via a UGA codon, reinterpreted through a selenocysteine insertion sequence (SECIS) in mRNA . This mechanism enables the synthesis of enzymes like glutathione peroxidases (GPx) and thioredoxin reductases (TrxR), which rely on selenocysteine residues for catalytic activity .

Redox Activity and Enzyme Function

The diselenide bridge in L-selenocystine facilitates reversible redox transitions, critical for antioxidant defense systems. Glutathione peroxidase 4 (GPx4), a selenoprotein, utilizes selenocysteine to reduce lipid hydroperoxides, mitigating oxidative damage . Comparative studies indicate that selenol (-SeH) groups in selenocysteine exhibit lower pKa values (~5.43) than thiol (-SH) groups, enhancing their nucleophilicity at physiological pH . This property underpins the superior catalytic efficiency of selenoproteins compared to cysteine-containing analogs.

Cellular and Molecular Interactions

Apoptosis Induction and ER Stress

In HepG2 hepatoma cells, L-selenocystine induces apoptosis via mitochondrial dysfunction and endoplasmic reticulum (ER) stress. Flow cytometry analyses reveal dose-dependent increases in sub-G1 cell populations (6–24% at 5–20 μM), accompanied by caspase-3 activation and cytochrome c release . Concurrently, ER stress markers like GRP78 and CHOP are upregulated, triggering unfolded protein response (UPR) pathways .

Table 2: Cellular Effects of L-Selenocystine in HepG2 Cells

ParameterEffect (10 μM, 12h)Technique
Apoptotic Cells24% increaseFlow Cytometry
ROS Levels3.2-fold increaseDCFH-DA Assay
MMP Depolarization70% reductionJC-1 Staining
Caspase-3 Activity2.8-fold increaseFluorometric

Diagnostic and Therapeutic Applications

Fluorescence Imaging Probes

The selenol-specific probe HB enables real-time detection of L-selenocystine-derived selenocysteine in vivo. In murine models, intraperitoneal injection of HB (100 μM) yields a 4.5-fold fluorescence increase (λex/λem=460/570\lambda_{\text{ex}}/\lambda_{\text{em}} = 460/570 nm) within 1.5 hours, validated by confocal microscopy and IVIS imaging . This tool aids in mapping selenocysteine flux during oxidative stress and chemotherapeutic responses.

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